4-Acetoxyphenylboronic acid

Overview

Description

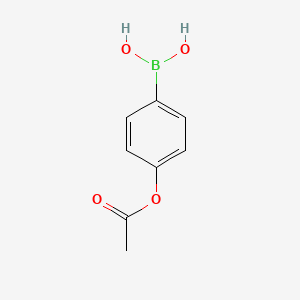

4-Acetoxyphenylboronic acid is an organic compound with the molecular formula C8H9BO4. It belongs to the class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of an acetoxy group attached to the phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxyphenylboronic acid typically involves the reaction of phenylboronic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the acetoxy derivative. The general reaction scheme can be represented as follows:

Phenylboronic acid+Acetic anhydride→4-Acetoxyphenylboronic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

Reduction: The compound can be reduced to form phenylboronic acid or other reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of boronic esters.

Reduction: Formation of phenylboronic acid.

Substitution: Formation of substituted phenylboronic acids.

Scientific Research Applications

4-Acetoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 4-Acetoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

- 4-Acetylphenylboronic acid

- 4-Carboxyphenylboronic acid

- 4-Hydroxyphenylboronic acid

Comparison: 4-Acetoxyphenylboronic acid is unique due to the presence of the acetoxy group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, 4-Acetylphenylboronic acid has a carbonyl group instead of an acetoxy group, leading to different reactivity in chemical reactions. Similarly, 4-Carboxyphenylboronic acid contains a carboxyl group, which affects its solubility and interaction with other molecules .

Biological Activity

4-Acetoxyphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H11B O3

- Molecular Weight : 179.99 g/mol

- CAS Number : 144748-60-3

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : It acts as a reversible inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Protein Binding : The boronic acid moiety can form covalent bonds with diols in proteins, affecting their function and stability.

- Cell Signaling Modulation : It influences several signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. It has shown effectiveness against various cancer types, including breast and prostate cancer.

- Anti-inflammatory Effects : It possesses anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins . The compound was tested in vitro and showed significant cytotoxicity at micromolar concentrations.

Anti-inflammatory Effects

In a controlled trial involving animal models, this compound was shown to reduce inflammation markers significantly. The study highlighted its potential as an adjunct therapy for chronic inflammatory diseases .

Antimicrobial Properties

Research conducted by Smith et al. (2023) indicated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, suggesting its potential utility in developing new antibiotics .

Data Tables

Here are summarized data tables reflecting the biological activities and research findings related to this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Acetoxyphenylboronic acid with high purity?

Basic Research Question

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl precursors. For this compound, a common method is the boronation of 4-acetoxybromobenzene using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C . Post-synthesis, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures purity ≥95%. Monitor reaction progress via TLC and confirm structure via -NMR (δ ~2.3 ppm for acetate methyl group) and FTIR (B-O stretch ~1340 cm⁻¹) .

Q. How does the electron-withdrawing acetoxy group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The acetoxy group (-OAc) is a moderate electron-withdrawing substituent, which polarizes the boronic acid moiety, enhancing its electrophilicity and accelerating transmetalation in Pd-catalyzed couplings. Computational studies (DFT/B3LYP) on analogous compounds (e.g., 4-Formylphenylboronic acid) show reduced electron density at the boron center, increasing its Lewis acidity and improving coordination with palladium intermediates . Experimentally, compare coupling rates with electron-neutral (e.g., phenylboronic acid) and electron-rich derivatives (e.g., 4-methoxyphenylboronic acid) under identical conditions to quantify reactivity differences .

Q. What precautions are critical for handling and storing this compound to prevent degradation?

Basic Research Question

Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as boronic acids readily form boroxines via dehydration. Pre-dry solvents (e.g., THF, DMF) over molecular sieves. Safety protocols include wearing nitrile gloves, goggles, and lab coats due to skin/eye irritation risks . Monitor degradation via -NMR: free boronic acid peaks at ~30 ppm, while boroxine rings appear at ~18 ppm .

Q. How can researchers address contradictory reports on the catalytic efficiency of this compound in aqueous vs. anhydrous media?

Advanced Research Question

Discrepancies often arise from solvent-dependent boronic acid hydration equilibria. In aqueous media, the boronic acid exists as a trigonal planar species (reactive form) and a tetrahedral boronate (less reactive). Use -NMR to quantify the hydration state under varying pH and solvent conditions. For example, in DMSO/water mixtures (pH 7.4), the equilibrium shifts toward boronate, reducing catalytic activity. Optimize reaction conditions by adding Lewis acids (e.g., MgSO₄) to sequester water or using mixed solvents (e.g., dioxane/water) to stabilize the reactive form .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- -NMR : Confirm acetoxy group integration (δ 2.3 ppm, singlet) and aromatic protons (δ 7.5–8.0 ppm, AA'XX' splitting).

- FTIR : Identify B-O stretches (1340–1310 cm⁻¹) and acetate C=O (1740 cm⁻¹).

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., dimeric structures via B-OH⋯O interactions) .

- ESI-MS : Validate molecular ion ([M-H]⁻ at m/z 178.04) and detect boroxine byproducts ([M-2H₂O] at m/z 160.03) .

Q. What computational models predict the binding affinity of this compound to biomolecular targets?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study interactions with diol-containing biomolecules (e.g., sialic acid). Parameterize the boron center using DFT-optimized charges (B3LYP/6-311+G(d,p)) and validate with experimental binding constants (e.g., fluorescence quenching assays). For example, the acetoxy group may sterically hinder binding in some orientations but enhance π-π stacking in others .

Q. How does the presence of anhydride impurities affect the reactivity of this compound?

Basic Research Question

Anhydrides (e.g., boroxines) form during storage and reduce effective boronic acid concentration. Quantify impurities via -NMR or iodometric titration. Reactivate the compound by refluxing in THF/water (9:1) with 1 eq. NaOH to hydrolyze boroxines back to boronic acid . Monitor purity post-reactivation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies optimize the regioselectivity of this compound in Suzuki-Miyaura couplings?

Advanced Research Question

Regioselectivity is influenced by steric and electronic factors. Use bulky ligands (e.g., SPhos) to direct coupling to less hindered positions. For electron-deficient aryl halides, increase reaction temperature (100–120°C) to overcome activation barriers. Screen bases (e.g., K₂CO₃ vs. CsF) to modulate transmetalation rates. Compare yields and selectivity using GC-MS or -NMR integration of coupled products .

Q. How can researchers differentiate this compound from isomeric contaminants (e.g., 3-Acetoxy derivatives)?

Basic Research Question

Use NOESY or ROESY NMR to confirm substitution pattern: irradiation of the acetate methyl group (δ 2.3 ppm) will show spatial proximity to aromatic protons in the para position. Alternatively, employ HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve isomers based on retention times .

Q. What are the mechanistic implications of pH-dependent fluorescence quenching in this compound-based sensors?

Advanced Research Question

Fluorescence quenching correlates with boronate formation at high pH. Design ratiometric sensors by conjugating the boronic acid to a fluorophore (e.g., dansyl). Measure emission intensity at two wavelengths (e.g., 340 nm and 510 nm) to create a pH-dependent calibration curve. Validate using stopped-flow kinetics to determine association constants () with diols like fructose .

Properties

IUPAC Name |

(4-acetyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILXJXDXZGKJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657300 | |

| Record name | [4-(Acetyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177490-82-3 | |

| Record name | [4-(Acetyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.